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Compound of Interest

Compound Name:
1,5-Dibromo-3-fluoro-2-

isopropoxybenzene

CAS No.: 2404733-61-3

Cat. No.: B6293354 Get Quote

Executive Summary
Isopropoxy-substituted bromobenzenes are critical pharmacophores in modern drug discovery.

They serve as lipophilic, metabolically distinct alternatives to methoxy-arenes. The isopropyl

group (

) introduces steric bulk and alters the metabolic soft spot of the ether linkage, often shielding
the oxygen from rapid CYP450-mediated O-dealkylation.

However, sourcing and utilizing these intermediates requires vigilance. A common

nomenclature trap exists between isopropoxy (ether) and isopropyl (alkyl) derivatives, leading

to costly procurement errors. Furthermore, the synthesis of these ethers is prone to specific

side reactions (E2 elimination) that leave residual phenolic impurities—potent poisons for

downstream palladium-catalyzed cross-couplings.

This guide provides a technical roadmap for identifying, sourcing, and utilizing these derivatives

with high fidelity.

Part 1: Structural Identification & The
"Nomenclature Trap"
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Before initiating any synthesis, you must verify the CAS registry number. A frequent error in

database searching is confusing the ether (isopropoxy) with the alkyl (isopropyl/cumene)

derivative.

Target Isomers & Specifications
Isomer

Systematic
Name

Common
Name

CAS No.[1][2]
[3][4][5]

Key Feature

Para

1-Bromo-4-

isopropoxybenze

ne

4-Bromophenyl

isopropyl ether
6967-88-0

Most common

linear extender.

Meta

1-Bromo-3-

isopropoxybenze

ne

3-Bromophenyl

isopropyl ether
131738-73-3

Used for

nonlinear

scaffold

geometry.

Ortho

1-Bromo-2-

isopropoxybenze

ne

2-Bromophenyl

isopropyl ether
701-07-5

Sterically

congested;

slower coupling

rates.

CRITICAL WARNING: Do NOT confuse 1-Bromo-4-isopropoxybenzene (CAS 6967-88-0) with

1-Bromo-4-isopropylbenzene (CAS 586-61-8). The latter is a cumene derivative (C-C bond) and

lacks the ether oxygen, rendering it useless for H-bond acceptor applications.

Part 2: Synthesis & Impurity Profiling
Understanding the synthesis of your raw material is the only way to predict its impurity profile.

These compounds are almost exclusively manufactured via Williamson Ether Synthesis.

The Synthetic Pathway & The E2 Competition
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The reaction involves treating a bromophenol with an isopropyl halide (2-bromopropane or 2-

iodopropane) and a base (typically

or

).

The Problem: Isopropyl halides are secondary alkyl halides. Under basic conditions at

elevated temperatures, they undergo a competition between

substitution (forming the desired ether) and E2 elimination (forming propene gas).

The Consequence: The elimination consumes the alkylating agent. If the manufacturer does

not use a significant excess of isopropyl halide, the reaction stops before completion, leaving

unreacted bromophenol.

Visualizing the Reaction Vector
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Figure 1: The competitive landscape of Williamson Ether Synthesis for secondary halides. Note

that E2 elimination depletes the alkylating agent, often leaving unreacted phenol in the final

mixture.

Supplier Quality Attributes (SQA)
When validating a supplier, request a Certificate of Analysis (CoA) that explicitly addresses the

following:
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Attribute Specification Why it matters?

Purity (GC) > 98.0% Standard baseline.

Phenolic Content < 0.5%

Critical. Free phenols (acidic

protons) quench

organometallic reagents

(Grignard/Lithium) and

coordinate to Pd catalysts,

shutting down cross-coupling

cycles.

Water Content < 0.1%

Hygroscopic bases (

) used in synthesis can leave

residual moisture, hydrolyzing

boronic esters in the next step.

Appearance Clear Liquid
Yellowing indicates oxidation of

trace phenols to quinones.

Part 3: Application Protocol (Suzuki-Miyaura
Coupling)
The primary utility of isopropoxy bromobenzenes is as an electrophile in Suzuki coupling. The

electron-donating isopropoxy group makes the C-Br bond electron-rich, slightly increasing the

energy barrier for oxidative addition compared to electron-deficient systems.

Optimized Protocol for Electron-Rich Aryl Bromides
Rationale: Standard

often fails or reacts slowly with electron-rich bromides due to poor oxidative addition rates. We
utilize a pre-catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos or XPhos)
to facilitate this step.

Materials:
Electrophile: 1-Bromo-4-isopropoxybenzene (1.0 equiv)
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Nucleophile: Aryl Boronic Acid (1.2 equiv)

Catalyst:

(3 mol%) or

+ SPhos.

Base:

(2.0 equiv, 2M aqueous solution)

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:
System Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

Charge Solids: Add the boronic acid, Pd catalyst, and base (if using solid base like

).

Solvent & Substrate: Add degassed 1,4-Dioxane, followed by the liquid 1-Bromo-4-

isopropoxybenzene via syringe.

Activation: Heat the mixture to 80–90°C.

Note: Do not exceed 100°C if using boronic esters sensitive to protodeboronation, though

the isopropoxy group is stable.

Monitoring: Monitor via HPLC/UPLC at 254 nm.

Target: Disappearance of the bromide peak.

Watch for: Homocoupling of the boronic acid (indicates oxidation/oxygen leak).

Workup: Cool to RT, filter through Celite (to remove Pd black), dilute with EtOAc, and wash

with water/brine.

Coupling Mechanism & Troubleshooting
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Figure 2: The Suzuki Catalytic Cycle. Note the inhibition pathway where residual phenol from

the starting material can sequester the Pd(0) species.

Part 4: Sourcing & Supply Chain Strategy
When requesting quotes or ordering, do not rely solely on the chemical name. Use the

following specification block to ensure technical compliance.

Copy-Paste Specification for Suppliers:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b6293354?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6293354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Product: 1-Bromo-4-isopropoxybenzene CAS: 6967-88-0 Grade: Synthesis Grade (>98%)

Impurity Limit: 4-Bromophenol < 0.5% (Must be confirmed by GC or HPLC) Water Content: <

0.1% (Karl Fischer) Packaging: Inert atmosphere (Argon/Nitrogen) preferred to prevent

hydrolysis or oxidation.

Recommended Verification Method (In-House)
Upon receipt of the material, run a simple TLC (Thin Layer Chromatography):

Mobile Phase: 10% EtOAc in Hexanes.

Stain:

or UV.

Observation: The ether product will have a high

(~0.7-0.8). Any spot near the baseline (

< 0.2) indicates residual bromophenol. If observed, perform a basic wash (1M NaOH) and
extraction before using the material in sensitive catalytic reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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